6-Oxo-1,2-diazinane-4-carboxylic acid
Description
6-Oxo-1,2-diazinane-4-carboxylic acid (CAS: 1708157-72-5) is a heterocyclic compound featuring a six-membered diazinane ring with a ketone group at position 6 and a carboxylic acid substituent at position 2. Its molecular formula is C₅H₈N₂O₃, with a molecular weight of 144.13 g/mol . The compound’s structure combines both hydrogen-bonding (carboxylic acid) and electron-withdrawing (ketone) moieties, making it a versatile intermediate in organic synthesis, particularly for designing bioactive molecules or coordination complexes.
Properties
Molecular Formula |
C5H8N2O3 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
6-oxodiazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H8N2O3/c8-4-1-3(5(9)10)2-6-7-4/h3,6H,1-2H2,(H,7,8)(H,9,10) |
InChI Key |
SKLOQXXKXKYLRK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNNC1=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1,2-diazinane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a keto acid or its derivatives. The reaction conditions often include the use of a solvent such as ethanol or water, and the reaction is carried out at elevated temperatures to facilitate cyclization .
Industrial Production Methods
Industrial production of 6-Oxo-1,2-diazinane-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1,2-diazinane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can lead to a wide variety of substituted derivatives, depending on the nature of the substituent .
Scientific Research Applications
6-Oxo-1,2-diazinane-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 6-Oxo-1,2-diazinane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The presence of the ketone and carboxylic acid functional groups allows it to form hydrogen bonds and other interactions with its targets, influencing their activity and function .
Comparison with Similar Compounds
Key Properties
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₈N₂O₃ |
| Molecular Weight | 144.13 g/mol |
| CAS Number | 1708157-72-5 |
| MDL Number | MFCD27988194 |
| Storage | Not specified (likely ambient) |
Comparison with Structurally Similar Compounds
2-[(tert-Butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic Acid
- Molecular Formula : C₁₀H₁₆N₂O₅
- Molecular Weight : 244.247 g/mol
- Key Differences :
- Incorporates a tert-butoxycarbonyl (Boc) protecting group at position 2, enhancing steric bulk and stability.
- The Boc group renders this derivative more suitable for peptide synthesis, where temporary protection of amines is required.
- Higher molecular weight (244 vs. 144 g/mol) reduces solubility in polar solvents compared to the parent compound.
Applications : Primarily used as an intermediate in multi-step organic syntheses, particularly where selective deprotection is needed .
Pyridazinone Derivatives (e.g., Imidazolo[2,1-b]thiadiazole Derivatives)
- Example Structure : Synthesized from oxirane-carboxylic acid intermediates (e.g., E-1-(4-acetamidobenzoyl)-2-oxirane carboxylic acid) .
- Key Differences: Pyridazinone core replaces the diazinane ring, introducing aromaticity and planar geometry. Additional substituents (e.g., aryl, thiadiazole) enhance π-π stacking and electronic interactions, making these compounds relevant in medicinal chemistry. Higher complexity in reactivity, such as susceptibility to electrophilic/nucleophilic attacks on the thiadiazole ring .
Quinoline-4-carboxylic Acid Derivatives
- Examples: 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS: 62542-44-3) 5-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS: 1617517-82-4)
- Key Differences: Aromatic quinoline backbone vs. saturated diazinane ring, leading to distinct electronic properties (e.g., UV absorbance, fluorescence). Methyl substituents modulate lipophilicity and bioavailability. Structural similarity scores (~0.95–0.96) suggest overlapping functional groups (ketone + carboxylic acid) but divergent core architectures .
Applications : Explored as fluorophores, enzyme inhibitors, or metal chelators due to their rigid aromatic systems .
Comparative Data Table
Research Findings and Trends
- Reactivity : The parent compound (6-oxo-1,2-diazinane-4-carboxylic acid) exhibits nucleophilic behavior at the ketone oxygen and electrophilic character at the carboxylic acid, enabling condensations or cycloadditions. In contrast, Boc-protected derivatives prioritize amine-group compatibility in solid-phase syntheses .
- Bioactivity: Pyridazinone and quinoline derivatives show higher promise in drug discovery due to aromaticity-driven target binding, whereas diazinane derivatives are less explored beyond synthetic intermediates .
- Synthetic Utility : The simplicity of 6-oxo-1,2-diazinane-4-carboxylic acid makes it a cost-effective building block, while bulkier analogs (e.g., Boc-protected) are niche reagents .
Biological Activity
6-Oxo-1,2-diazinane-4-carboxylic acid is a heterocyclic compound characterized by its unique diazinane ring structure, which includes a ketone and a carboxylic acid functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biological targets.
The molecular formula of 6-Oxo-1,2-diazinane-4-carboxylic acid is , with a molecular weight of approximately 144.13 g/mol. Key physical properties include:
- Density : 1.343 g/cm³
- Boiling Point : 493.7ºC at 760 mmHg
- Flash Point : 252.4ºC
These properties facilitate its use in various chemical reactions and applications.
The biological activity of 6-Oxo-1,2-diazinane-4-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the ketone and carboxylic acid groups allows the compound to form hydrogen bonds and engage in other interactions that influence the activity of these targets. This interaction may result in the compound acting as an inhibitor or activator , depending on the context of its application.
Enzyme Inhibition
Research indicates that 6-Oxo-1,2-diazinane-4-carboxylic acid exhibits potential as an enzyme inhibitor. It has been studied for its ability to inhibit specific enzymes involved in various biochemical pathways. For instance, it has shown promise as an inhibitor of human leukocyte elastase, which is important in inflammatory responses .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, indicating potential applications in developing new antimicrobial agents.
Study on Enzyme Interaction
In a study examining the interaction between 6-Oxo-1,2-diazinane-4-carboxylic acid and human leukocyte elastase, it was found that the compound could significantly inhibit the enzyme's activity. The inhibition constant was reported to be , demonstrating its potency as an enzyme inhibitor .
Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. Results indicated that it inhibited growth at concentrations as low as , suggesting it may serve as a lead compound for further drug development targeting bacterial infections.
Applications in Drug Development
Given its biological activities, 6-Oxo-1,2-diazinane-4-carboxylic acid is being explored for therapeutic applications. Its role as an enzyme inhibitor positions it as a candidate for drug development aimed at treating diseases associated with enzyme dysregulation, such as chronic inflammatory conditions.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 6-Oxo-1,2-diazinane-4-carboxylic acid | 144.13 g/mol | Enzyme inhibition, antimicrobial | |
| Other diazinane derivatives | Varies | Varies | Various biological activities |
This table highlights the comparative aspects of 6-Oxo-1,2-diazinane-4-carboxylic acid with other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
